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Compound of Interest

Compound Name: Methyl 4-cyano-2-fluorobenzoate

Cat. No.: B174297

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and synthesis of Methyl 4-cyano-2-fluorobenzoate. This
compound is a key intermediate in the synthesis of various pharmaceuticals and functional
materials. This document summarizes its key identifiers, presents available spectral data, and
details an experimental protocol for its preparation.

Molecular Structure and Identifiers

Methyl 4-cyano-2-fluorobenzoate is an aromatic compound characterized by a benzene ring
substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of
these functional groups are crucial for its reactivity and utility in organic synthesis.
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Identifier Value

IUPAC Name methyl 4-cyano-2-fluorobenzoate

CAS Number 127510-96-7[1]

Molecular Formula CoHeFNO2[1]

Molecular Weight 179.15 g/mol [1]

SMILES String C(OC)(=0)C1=CC=C(F)C=C1C#NI[1]
InChl Key BCYCPVRVZPDHEC-UHFFFAOYSA-NJ[1]

Physicochemical Properties

The physical and chemical properties of Methyl 4-cyano-2-fluorobenzoate are tabulated
below. These properties are essential for its handling, storage, and application in chemical

reactions.
Property Value Source
Appearance White to off-white solid [1]
Melting Point 92-93 °C [1]
Boiling Point 293.3+£25.0 °C (Predicted) [1]
Storage Sealed in dry, Room o

Temperature

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of
Methyl 4-cyano-2-fluorobenzoate.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift o Coupling ] ]
Multiplicity Integration Assignment

(0) Constant (J)

8.18 ppm dd 9.0,5.5Hz 1H Aromatic H

7.50 ppm dd 8.0,2.5Hz 1H Aromatic H

7.38 ppm m 1H Aromatic H

4.01 ppm S 3H -OCHs

Solvent: CDCls,
Frequency: 500
MHz[1]

Note: Further detailed 3C NMR, IR, and Mass Spectrometry data for Methyl 4-cyano-2-
fluorobenzoate is not readily available in the public domain. The following sections on these
techniques are based on general principles and data for structurally related compounds.

13C NMR Spectroscopy (Predicted)

Predicting the 13C NMR spectrum can offer insights into the carbon framework of the molecule.
Aromatic carbons typically appear in the 110-160 ppm range. The carbonyl carbon of the ester
group is expected at the lower field end of the spectrum (around 160-170 ppm), while the
methyl carbon of the ester will be significantly upfield. The carbon of the cyano group usually
appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in a molecule. For
Methyl 4-cyano-2-fluorobenzoate, the following characteristic absorption bands are expected:

C=N stretch: A sharp, medium-intensity band around 2230 cm~1.

C=0 stretch (ester): A strong, sharp band around 1720-1740 cm~1.

C-O stretch (ester): A strong band in the 1250-1300 cm~1 region.

C-F stretch: A strong band in the 1000-1100 cm~1 region.
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e Aromatic C=C stretches: Multiple bands in the 1450-1600 cm~1 region.
e Aromatic C-H stretch: Weak to medium bands above 3000 cm~1.
e Aliphatic C-H stretch (-OCHs): Medium bands just below 3000 cm™1,

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. For Methyl 4-cyano-2-fluorobenzoate, the molecular ion peak [M]* would be
observed at m/z = 179. Common fragmentation patterns for esters include the loss of the
alkoxy group (-OCHs, M-31) and the loss of the carboalkoxy group (-COOCHs, M-59).

Experimental Protocols

Two primary synthetic routes for Methyl 4-cyano-2-fluorobenzoate have been identified.

Synthesis from Methyl 2-chloro-4-fluorobenzoate[1]

This method involves a cyanation reaction using copper(l) cyanide.

Materials:

Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)

Copper(l) cyanide (5.22 g, 58.3 mmol)

2-Methylpyrrolidone (30 mL)

Sodium cyanide (3.00 g, 61.2 mmol)

Water

Ethyl acetate

Sodium sulfate

Procedure:
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e To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add
methyl 2-chloro-4-fluorobenzoate, copper(l) cyanide, and 2-methylpyrrolidone after purging
with nitrogen.

» Heat the reaction mixture at 195 °C for 1.5 hours.
e Cool the mixture to room temperature and pour it into 600 mL of water.
« Filter the resulting suspension and wash the filter cake with 100 mL of water.

e Add a solution of sodium cyanide (3.00 g in 110 mL of water) to the resulting solid and stir at
room temperature for 50 minutes.

o Add 500 mL of ethyl acetate and separate the layers.
o Extract the aqueous phase with ethyl acetate (2 x 10 mL).

o Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the resulting residue by flash chromatography to afford the target product.

Synthesis from 4-cyano-2-fluorobenzoic acid[2]

This method involves the esterification of the corresponding carboxylic acid.

Materials:

4-cyano-2-fluorobenzoic acid

N,N-dimethylformamide (DMF)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU)

Methyl iodide

Ethyl acetate

Water
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e Anhydrous magnesium sulfate

Procedure:

In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-
dimethylformamide.

e At O °C, slowly add a solution of the condensing agent DBU in N,N-dimethylformamide and
stir for 30 minutes.

o Slowly add methyl iodide dropwise at 0 °C.

 After the addition is complete, warm the reaction to room temperature.
e Monitor the reaction progress by thin-layer chromatography.

e Upon completion, add ethyl acetate and wash with water 3 to 4 times.

» Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain
the product.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and a general synthesis workflow.
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Caption: Key molecular identifiers for Methyl 4-cyano-2-fluorobenzoate.
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Caption: General workflow for the synthesis of Methyl 4-cyano-2-fluorobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-cyano-2-
fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174297#methyl-4-cyano-2-fluorobenzoate-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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